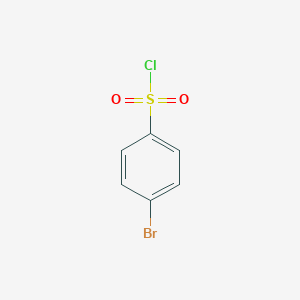

4-Bromobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMHZIBWCXYAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059173 | |

| Record name | Benzenesulfonyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-58-8 | |

| Record name | 4-Bromobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromobenzenesulfonyl Chloride (CAS 98-58-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 98-58-8, is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This white to off-white crystalline solid is a derivative of benzene, substituted with a bromo group and a sulfonyl chloride functional group.[1][2] Its high reactivity, stemming from the electrophilic nature of the sulfonyl chloride moiety, makes it an invaluable building block for the creation of complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, applications, and handling of 4-bromobenzenesulfonyl chloride, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-bromobenzenesulfonyl chloride is fundamental for its effective use in research and development. These properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | References |

| CAS Number | 98-58-8 | [2][4] |

| Molecular Formula | C₆H₄BrClO₂S | [2][3][5] |

| Molecular Weight | 255.51 g/mol | [4][6][7] |

| Appearance | White to beige crystals or crystalline powder | [8][9][10] |

| Melting Point | 73-77 °C | [8][9][11] |

| Boiling Point | 153 °C at 15 mmHg | [8][9][11] |

| Solubility | Soluble in chloroform, DMSO, Tetrahydrofuran, petroleum ether, and 1,4-dioxane. Insoluble in water. | [2][12][13] |

Spectroscopic Data

| Spectroscopy | Data Interpretation |

| ¹H NMR | Spectral data available.[14] |

| ¹³C NMR | Spectral data available.[14] |

| Infrared (IR) | Conforms to standard spectra, indicating the presence of characteristic functional groups.[10][14] |

| Mass Spectrometry (MS) | Spectral data available.[14] |

Safety and Handling

4-Bromobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[6][8][15] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas and 4-bromobenzenesulfonic acid.[1][8] Therefore, stringent safety precautions are imperative when handling this compound.

Hazard Identification

| Hazard | Description | Pictogram |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns.[6][8] | GHS05[11] |

| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage.[6][8] | GHS05[11] |

Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[6]

-

Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[6]

-

Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[6]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere.[7][8]

-

Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]

Core Applications in Organic Synthesis and Drug Discovery

The primary utility of 4-bromobenzenesulfonyl chloride lies in its function as a versatile sulfonylating agent.[3] It is extensively used to introduce the 4-bromobenzenesulfonyl ("brosyl") group into molecules, a common strategy in medicinal chemistry for the synthesis of sulfonamides.[1][3]

Sulfonamide Synthesis

The reaction of 4-bromobenzenesulfonyl chloride with primary or secondary amines is a fundamental transformation that yields stable sulfonamides.[3] This reaction is central to the synthesis of a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and antiviral agents.[1] The "brosyl" group can serve as a protecting group for amines or as a key pharmacophore in the final drug molecule.[13]

Caption: General reaction scheme for the synthesis of sulfonamides.

Other Applications

Beyond sulfonamide formation, 4-bromobenzenesulfonyl chloride is employed in the synthesis of:

-

Sulfonylhydrazides : By reacting with hydrazinyl derivatives.[3]

-

Oligonucleotides : As an activating agent in their solution-phase synthesis.[3][13]

-

Complex molecular architectures : Serving as a precursor for molecules like 4-(N-allylsulfamoyl)phenylboronic acid.[3][13]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a common procedure for the N-acylation of an amine with 4-bromobenzenesulfonyl chloride.[16]

Materials:

-

Amine (1.0 eq)

-

4-Bromobenzenesulfonyl chloride (1.1 eq)[16]

-

Anhydrous Dichloromethane (DCM)[16]

-

Anhydrous Pyridine (1.2 eq)[16]

-

1 M Hydrochloric acid (HCl)[16]

-

Saturated sodium bicarbonate solution (NaHCO₃)[16]

-

Brine (saturated NaCl solution)[16]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[16]

Procedure:

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.[16]

-

Base Addition : To the stirred solution, add pyridine at room temperature.[16]

-

Sulfonyl Chloride Addition : Slowly add a solution of 4-bromobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture over 15-20 minutes.[16]

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[16]

-

Work-up :

-

Purification : The crude product can be purified by recrystallization or column chromatography.[16][17]

Caption: Workflow for a typical sulfonamide synthesis.

Troubleshooting Common Side Reactions

-

Hydrolysis of Sulfonyl Chloride : The primary side reaction is the hydrolysis of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonic acid. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.[17] Perform the reaction under an inert atmosphere.[17]

-

Di-sulfonylation : The formation of a di-sulfonylated byproduct can occur with primary amines.[17] To minimize this, use a stoichiometric amount or a slight excess of the sulfonyl chloride and control the reaction temperature.[17]

Conclusion

4-Bromobenzenesulfonyl chloride is a cornerstone reagent for the synthesis of sulfonamides and other sulfur-containing organic compounds. Its well-defined reactivity and commercial availability make it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe utilization in the laboratory. The synthetic methodologies outlined in this guide provide a solid foundation for the development of novel chemical entities with potential therapeutic applications.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 4. manusaktteva.com [manusaktteva.com]

- 5. 4-Bromobenzenesulfonyl Chloride | LGC Standards [lgcstandards.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. usbio.net [usbio.net]

- 13. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR [m.chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from bromobenzene. This document details the primary synthetic methodologies, including direct chlorosulfonation and a two-step sulfonation-chlorination sequence. It offers in-depth experimental protocols, quantitative data for comparison, and a thorough examination of the reaction mechanisms involved.

Introduction

4-Bromobenzenesulfonyl chloride is a vital building block in organic synthesis, primarily utilized in the preparation of sulfonamides and sulfonate esters. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a bromine atom that can participate in cross-coupling reactions, makes it a versatile reagent in the development of novel therapeutic agents and other functional molecules. This guide explores the two principal methods for its synthesis from bromobenzene, providing the necessary technical details for laboratory-scale preparation.

Synthetic Methodologies

There are two primary routes for the synthesis of 4-bromobenzenesulfonyl chloride from bromobenzene:

-

Method 1: Direct Chlorosulfonation. This is a one-step process where bromobenzene is directly reacted with chlorosulfonic acid. It is an efficient method that proceeds via an electrophilic aromatic substitution reaction.

-

Method 2: Two-Step Synthesis (Sulfonation followed by Chlorination). This method involves the initial sulfonation of bromobenzene to produce 4-bromobenzenesulfonic acid, which is subsequently converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride.

The choice between these methods may depend on factors such as available reagents, desired purity, and scalability.

Data Presentation

The following tables summarize the quantitative data associated with the key experimental protocols for the synthesis of 4-bromobenzenesulfonyl chloride.

Table 1: Quantitative Data for Direct Chlorosulfonation of Bromobenzene

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 78.5 g (0.5 mol) | [1] |

| Chlorosulfonic Acid | 290 g (2.49 mol) | [1] |

| Reaction Conditions | ||

| Initial Temperature | 12-15 °C | [1] |

| Reaction Temperature | 60 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product | ||

| Yield of Crude Product | Not explicitly stated, but protocol suggests a high-yielding reaction. | [1] |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 73-75 °C | [1] |

Table 2: Quantitative Data for Two-Step Synthesis

| Parameter | Step 1: Sulfonation | Step 2: Chlorination | Reference |

| Reactants | |||

| Starting Material | Bromobenzene | 4-Bromobenzenesulfonic acid | [2][3] |

| Reagent | Concentrated Sulfuric Acid & Thionyl Chloride | Thionyl Chloride (SOCl₂) | [2][3] |

| Reaction Conditions | |||

| Temperature | Reflux | Reflux | [2][3] |

| Product | |||

| Overall Yield | ~90% (after recrystallization) | [Not explicitly stated for the combined process, but individual step is high-yielding] | [3] |

| Purity | High after recrystallization | High after recrystallization | [3] |

Experimental Protocols

Method 1: Direct Chlorosulfonation of Bromobenzene

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[1]

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Cold water

Equipment:

-

Round-bottomed flask

-

Mechanical stirrer

-

Gas absorption trap (for HCl gas)

-

Water bath

-

Heating mantle

-

Suction filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

-

Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization.

Method 2: Two-Step Synthesis

This method involves the sulfonation of bromobenzene followed by the chlorination of the resulting sulfonic acid.

Materials:

-

Bromobenzene

-

Concentrated sulfuric acid

-

Thionyl chloride (optional, to drive the reaction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine bromobenzene with concentrated sulfuric acid.

-

To drive the reversible sulfonation reaction to completion, thionyl chloride can be added to react with the water produced.[2][4]

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by techniques such as TLC.

-

After completion, the reaction mixture is worked up to isolate the 4-bromobenzenesulfonic acid.

The most common method for this conversion utilizes thionyl chloride.[3]

Materials:

-

4-Bromobenzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Solvent (e.g., dichloromethane or chloroform)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, suspend 4-bromobenzenesulfonic acid in a suitable solvent.

-

Add an excess of thionyl chloride (a molar ratio of 1:3 of sulfonic acid to thionyl chloride is often recommended).[3]

-

Heat the mixture under reflux until the reaction is complete (evolution of SO₂ and HCl gas ceases).

-

After cooling, the excess thionyl chloride is removed under reduced pressure.

-

The crude 4-bromobenzenesulfonyl chloride is then purified.

Purification: Recrystallization

The crude 4-bromobenzenesulfonyl chloride obtained from either method can be purified by recrystallization.

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent. Suitable solvents include petroleum ether or chloroform.[1] For aromatic sulfonamides, an ethanol/water mixture can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise as an anti-solvent until cloudiness persists, followed by the addition of a small amount of hot ethanol to redissolve the precipitate.[5]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Mechanisms and Visualizations

Signaling Pathway: Reaction Mechanisms

The synthesis of 4-bromobenzenesulfonyl chloride from bromobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nature of the electrophile differs between the two synthetic routes.

Direct Chlorosulfonation: In this method, the electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[6][7]

Two-Step Synthesis: In the first step (sulfonation), the electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.[8][9] The subsequent chlorination of the sulfonic acid with thionyl chloride is a nucleophilic acyl substitution at the sulfur atom.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Conclusion

The synthesis of 4-bromobenzenesulfonyl chloride from bromobenzene can be effectively achieved through either direct chlorosulfonation or a two-step sulfonation-chlorination sequence. The direct method offers a more streamlined approach, while the two-step method provides an alternative route that may be advantageous under certain laboratory conditions. This guide has provided detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in the successful synthesis and purification of this important chemical intermediate. Careful adherence to the described procedures and safety precautions is essential for obtaining a high yield of the pure product.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

The Mechanism of Sulfonylation with 4-Bromobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonyl chloride, often referred to as brosyl chloride, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the 4-bromobenzenesulfonyl (brosyl) group onto a variety of nucleophilic substrates. This process, known as sulfonylation, is of paramount importance in medicinal chemistry and drug development for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in numerous therapeutic agents. The brosyl group can serve as a protective group for amines or as an excellent leaving group in nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the mechanism of sulfonylation with 4-bromobenzenesulfonyl chloride, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reaction Mechanism

The sulfonylation reaction with 4-bromobenzenesulfonyl chloride is characterized by the nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride functional group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by nucleophiles such as amines and alcohols.

The reaction is generally considered to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism.[1] This is supported by kinetic studies on related aromatic sulfonyl chlorides, which demonstrate a dependence on the concentration of both the sulfonyl chloride and the nucleophile.[2]

The Role of a Base

The sulfonylation reaction produces hydrochloric acid (HCl) as a byproduct. Therefore, a base is typically added to the reaction mixture to neutralize the acid, which would otherwise protonate the nucleophile and impede the reaction. Tertiary amines, such as pyridine or triethylamine, are commonly employed for this purpose.

Beyond its role as an acid scavenger, pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the primary nucleophile (e.g., an alcohol or amine) than the sulfonyl chloride itself.[3]

Quantitative Insights from Kinetic Studies

While specific kinetic data for the reaction of 4-bromobenzenesulfonyl chloride with a wide range of nucleophiles is not extensively available in a single source, studies on analogous systems provide valuable insights. The reactivity of aromatic sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of this effect. For the reaction of substituted benzenesulfonyl chlorides with anilines in methanol, a positive ρ value is observed, indicating that electron-withdrawing groups on the sulfonyl chloride accelerate the reaction.[2] This is consistent with the SN2-like mechanism, where the development of negative charge in the transition state is stabilized by such groups.[1]

Similarly, the Brønsted correlation, which relates the reaction rate to the basicity of the nucleophile, can be applied. Studies on the reaction of aromatic sulfonyl chlorides with anilines have shown that the sensitivity of the reaction to the basicity of the aniline (the β value) varies depending on the substituents on the sulfonyl chloride.[2]

| Parameter | Description | Significance in Sulfonylation |

| Hammett ρ value | Sensitivity of the reaction rate to substituent electronic effects on the sulfonyl chloride. | A positive ρ value indicates that electron-withdrawing groups on the benzene ring of the sulfonyl chloride increase the reaction rate.[2] |

| Brønsted β value | Sensitivity of the reaction rate to the basicity of the nucleophilic amine. | A higher β value suggests a greater degree of bond formation between the nucleophile and the sulfur atom in the transition state.[2] |

Experimental Protocols

Sulfonylation of a Primary Amine: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide[4]

This protocol demonstrates a typical procedure for the sulfonylation of a primary aromatic amine.

Materials:

-

2-amino-5-bromoacetophenone

-

4-methylbenzenesulfonyl chloride

-

Pyridine

Procedure:

-

Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).

-

Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).

-

Stir the mixture under reflux for 2 hours.

-

Quench the reaction by pouring it into ice-cold water.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from acetonitrile to yield the pure sulfonamide.

Reported Yield: 85%[4]

Sulfonylation of an Alcohol: Synthesis of Neopentyl 4-bromobenzenesulfonate[3][5]

This protocol details the sulfonylation of a primary alcohol.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).[3][5]

-

At ambient temperature, with stirring, add neopentyl alcohol (1.39 mL, 12.91 mmol).[3][5]

-

Allow the reaction to stir overnight at ambient temperature.[3][5]

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.[3]

-

Extract the aqueous mixture with ethyl acetate.[3]

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]

-

Purify the resulting material by flash column chromatography (silica gel; 30%-50% gradient of CH₂Cl₂ in hexanes) to yield the product.[5]

Reported Yield: 85%[5]

Sulfonylation of a Phenol[6]

This protocol describes a general method for the sulfonylation of phenols.

Materials:

-

Phenol derivative

-

Sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)

-

Potassium carbonate

-

Acetone

Procedure:

-

To a solution of the phenol derivative (1.0 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the sulfonyl chloride (1.1 mmol).

-

Continue stirring at room temperature for the appropriate time (monitored by TLC).

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Note: Yields for this general procedure vary depending on the specific phenol and sulfonyl chloride used, but are generally reported as good to excellent.[6]

Mechanistic Diagrams

Caption: General SN2-like mechanism for sulfonylation.

Caption: Pyridine-catalyzed sulfonylation pathway.

Conclusion

The sulfonylation of nucleophiles with 4-bromobenzenesulfonyl chloride is a robust and versatile transformation in organic synthesis. The reaction predominantly proceeds through an SN2-like mechanism, which can be accelerated by the use of pyridine as a nucleophilic catalyst. Understanding the mechanistic underpinnings and having access to reliable experimental protocols are crucial for the successful application of this reagent in the synthesis of complex molecules, particularly in the context of drug discovery and development. The provided data and protocols offer a solid foundation for researchers to effectively utilize 4-bromobenzenesulfonyl chloride in their synthetic endeavors.

References

- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis routes of Neopentyl 4-bromobenzenesulfonate [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromobenzenesulfonyl chloride. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental protocols, and a clear visualization of the molecular structure and its corresponding NMR signal assignments.

Molecular Structure and Proton Environments

4-Bromobenzenesulfonyl chloride (C₆H₄BrClO₂S) is a para-substituted aromatic compound. Due to the plane of symmetry along the C1-C4 axis, the four aromatic protons are chemically equivalent in pairs, resulting in two distinct proton environments. These are designated as Hₐ (protons ortho to the bromophenyl group) and Hₑ (protons ortho to the sulfonyl chloride group). The electron-withdrawing nature of the sulfonyl chloride group is stronger than that of the bromine atom, leading to a greater deshielding effect on the adjacent protons (Hₑ).

Caption: Molecular structure of 4-Bromobenzenesulfonyl chloride with proton designations.

1H NMR Spectral Data

The 1H NMR spectrum of 4-bromobenzenesulfonyl chloride was acquired in deuterated chloroform (CDCl₃). The aromatic region of the spectrum displays a characteristic AA'BB' spin system, which simplifies to two distinct doublets due to the para-substitution pattern.

| Proton Designation | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Hₑ (ortho to -SO₂Cl) | ~7.95 | Doublet (d) | 2H |

| Hₐ (ortho to -Br) | ~7.85 | Doublet (d) | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.[1]

The protons ortho to the sulfonyl chloride group (Hₑ) are more deshielded and thus appear at a higher chemical shift compared to the protons ortho to the bromine atom (Hₐ).[1] Each signal is split into a doublet by the adjacent proton, a phenomenon known as ortho-coupling.

Experimental Protocol

A general protocol for obtaining the 1H NMR spectrum of an aryl sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, is outlined below.

Caption: A generalized workflow for acquiring the 1H NMR spectrum.

Interpretation of the Spectrum

The 1H NMR spectrum of 4-bromobenzenesulfonyl chloride is characterized by two signals in the aromatic region, each integrating to two protons.

-

Signal at ~7.95 ppm (Hₑ): This downfield doublet corresponds to the two protons that are ortho to the strongly electron-withdrawing sulfonyl chloride group. The deshielding effect of the -SO₂Cl group is significant, causing these protons to resonate at a lower field.

-

Signal at ~7.85 ppm (Hₐ): This upfield doublet is assigned to the two protons ortho to the bromine atom. While bromine is also an electron-withdrawing group, its effect is less pronounced than that of the sulfonyl chloride group, resulting in a slightly higher field resonance for these protons.

The multiplicity of both signals as doublets is a result of spin-spin coupling with their respective neighboring protons. This ortho-coupling is a key feature in the spectra of para-substituted benzene derivatives.

Logical Relationship of Spectral Features

The observed 1H NMR spectrum is a direct consequence of the molecular structure of 4-bromobenzenesulfonyl chloride. The key relationships are visualized in the following diagram.

Caption: The relationship between molecular structure and the observed 1H NMR spectrum.

References

In-Depth Technical Guide: 13C NMR Data for 4-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Bromobenzenesulfonyl chloride. Due to the absence of publicly available, experimentally verified 13C NMR data at the time of this publication, this guide presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive, standardized experimental protocol for acquiring 13C NMR spectra for solid aromatic compounds of this nature.

Chemical Structure and Carbon Atom Numbering

4-Bromobenzenesulfonyl chloride is an aromatic organic compound with the chemical formula C₆H₄BrClO₂S. The structure consists of a benzene ring substituted with a bromine atom and a sulfonyl chloride group. For the purpose of 13C NMR signal assignment, the carbon atoms are numbered as follows:

-

C1: The carbon atom directly attached to the sulfonyl chloride group.

-

C2 & C6: The carbon atoms ortho to the sulfonyl chloride group.

-

C3 & C5: The carbon atoms meta to the sulfonyl chloride group and ortho to the bromine atom.

-

C4: The carbon atom directly attached to the bromine atom (ipso-carbon).

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) for 4-Bromobenzenesulfonyl chloride. These predictions are based on the analysis of substituent effects on the benzene ring, considering the electron-withdrawing nature of the sulfonyl chloride group and the influence of the bromine atom. The typical solvent for such analysis is deuterated chloroform (CDCl₃).

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton-Decoupled) | Rationale for Prediction |

| C1 | ~142 | Singlet (Quaternary) | Strong deshielding due to the direct attachment of the strongly electron-withdrawing sulfonyl chloride group. |

| C2 / C6 | ~129 | Doublet | Influenced by the electron-withdrawing sulfonyl chloride group, leading to a downfield shift. |

| C3 / C5 | ~133 | Doublet | Deshielded by both the adjacent bromine and the sulfonyl chloride group. |

| C4 | ~130 | Singlet (Quaternary) | The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[1] |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a solid aromatic compound like 4-Bromobenzenesulfonyl chloride.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 50-100 mg of 4-Bromobenzenesulfonyl chloride.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.

-

Acquisition Parameters (for a typical 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm) to encompass the entire range of expected carbon chemical shifts.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the quaternary carbons) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point could be 1024 scans, with adjustments made based on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, carefully integrate the peak areas.

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of 4-Bromobenzenesulfonyl chloride and its predicted 13C NMR signals.

Caption: Structure-to-Spectrum Correlation for 4-Bromobenzenesulfonyl Chloride.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromobenzenesulfonyl chloride (CAS No: 98-58-8). FT-IR spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-bromobenzenesulfonyl chloride, a white to beige crystalline solid used widely in organic synthesis, FT-IR is an essential tool for structural confirmation and purity assessment.[1][2] This document details the experimental protocol for spectral acquisition, provides an analysis of the characteristic vibrational frequencies, and presents a logical workflow for spectral interpretation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique for the FT-IR analysis of solid and liquid samples due to its minimal requirement for sample preparation.[3][4][5] The technique operates by measuring the changes in an internally reflected IR beam when it comes into contact with a sample.[4]

Methodology:

-

Crystal Cleaning: The ATR crystal surface (commonly diamond or zinc selenide) is thoroughly cleaned with a suitable solvent, such as isopropanol, and wiped with a soft, lint-free tissue to remove any residues from previous analyses.[3][6]

-

Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO₂, water vapor) and instrumental responses, which will be subtracted from the sample spectrum.[6]

-

Sample Application: A small amount of the 4-bromobenzenesulfonyl chloride crystalline powder is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[3]

-

Pressure Application: A built-in pressure clamp is engaged to apply firm, even pressure, ensuring intimate contact between the solid sample and the crystal surface.[3] This is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: The infrared spectrum is recorded. The IR beam penetrates the sample to a shallow depth, and the attenuated energy is measured by the detector to generate the final spectrum.[4]

-

Post-Analysis Cleaning: After the measurement, the sample is removed, and the crystal is cleaned as described in step 1 to prepare it for the next sample.

Caption: A flowchart of the standard ATR-FTIR experimental workflow.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 4-bromobenzenesulfonyl chloride is characterized by several strong absorption bands that are diagnostic for its key functional groups: the sulfonyl chloride (-SO₂Cl), the para-substituted aromatic ring, and the carbon-bromine (C-Br) bond.

Table 1: Characteristic FT-IR Absorption Bands for 4-Bromobenzenesulfonyl Chloride

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium / Weak | C-H Stretching | Aromatic Ring |

| 1575 - 1585 | Medium / Weak | C=C In-Ring Stretching | Aromatic Ring |

| 1470 - 1480 | Medium | C=C In-Ring Stretching | Aromatic Ring |

| 1380 - 1390 | Strong | Asymmetric S=O Stretching | Sulfonyl Chloride |

| 1170 - 1190 | Strong | Symmetric S=O Stretching | Sulfonyl Chloride |

| 1085 - 1095 | Strong | In-plane C-H Bending | Aromatic Ring |

| 1005 - 1015 | Medium | In-plane C-H Bending | Aromatic Ring |

| 820 - 830 | Strong | Out-of-plane C-H Bending (p-sub) | Aromatic Ring |

| 735 - 745 | Strong | C-S Stretching | Aryl-Sulfur |

| 690 - 515 | Medium / Strong | C-Br Stretching | Carbon-Bromine |

| ~560 & ~580 | Strong | O=S=O Bending / S-Cl Stretching | Sulfonyl Chloride |

Note: The exact peak positions can vary slightly based on the sampling method and instrument resolution.

Detailed Analysis of Key Vibrations:

-

Sulfonyl Chloride (-SO₂Cl) Group: The most prominent features in the spectrum are the two strong absorption bands corresponding to the sulfonyl group. The asymmetric stretching of the S=O bonds typically appears at higher wavenumbers (around 1385 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 1175 cm⁻¹).[7][8] The presence of these two intense peaks is a clear indicator of the -SO₂ group. Vibrations involving the S-Cl bond occur at much lower frequencies.[9][10]

-

Para-Substituted Benzene Ring: The aromatic ring gives rise to several characteristic signals.

-

C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹, which are typical for C-H bonds where the carbon is part of an aromatic ring.[11]

-

C=C Stretching: In-ring carbon-carbon double bond stretches are observed in the 1600-1450 cm⁻¹ region.[11] For this compound, peaks are expected near 1580 cm⁻¹ and 1475 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: A strong band in the 820-830 cm⁻¹ region is highly diagnostic of 1,4-disubstitution (para-substitution) on a benzene ring. This is a crucial peak for confirming the isomer of the compound.

-

-

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.[11] This band can sometimes overlap with other vibrations, but its presence is expected in this low-wavenumber area.

Caption: A diagram illustrating the logical interpretation of the FT-IR spectrum.

Conclusion

The FT-IR spectrum of 4-bromobenzenesulfonyl chloride provides a distinct fingerprint that allows for unambiguous structural confirmation. The key diagnostic features for researchers and drug development professionals to note are:

-

The pair of very strong absorption bands for the asymmetric and symmetric S=O stretching vibrations (approx. 1385 cm⁻¹ and 1175 cm⁻¹, respectively).

-

The strong C-H out-of-plane bending vibration (approx. 825 cm⁻¹) confirming the 1,4-disubstitution pattern of the aromatic ring.

-

The presence of C-Br and S-Cl stretching vibrations in the low-frequency fingerprint region of the spectrum.

By following the detailed experimental protocol and spectral interpretation guide presented, scientists can confidently use FT-IR spectroscopy to verify the identity and structural integrity of 4-bromobenzenesulfonyl chloride in their research and development workflows.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Crystal structure of 4-Bromobenzenesulfonyl chloride derivatives

An In-depth Technical Guide on the Crystal Structure of 4-Bromobenzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structures of various derivatives of 4-bromobenzenesulfonyl chloride, a versatile reagent in organic synthesis. Understanding the three-dimensional arrangement of these molecules is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of new materials. This document summarizes key crystallographic data, details experimental methodologies, and provides a visual representation of a typical experimental workflow.

Introduction

4-Bromobenzenesulfonyl chloride is a key building block in medicinal chemistry and materials science. Its derivatives, particularly sulfonamides, exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The precise spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, governs their physical properties and biological interactions. This guide presents a comparative analysis of the crystal structures of several distinct 4-bromobenzenesulfonyl chloride derivatives, offering insights into their molecular conformations and intermolecular interactions.

Crystal Structure Data of 4-Bromobenzenesulfonyl Chloride Derivatives

The following table summarizes the crystallographic data for a selection of 4-bromobenzenesulfonyl chloride derivatives. This data allows for a direct comparison of their unit cell dimensions and crystal symmetries.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C₁₀H₁₃BrN₂O₃S | Monoclinic | C2/c | 25.675 | 12.0508 | 22.191 | 90 | 122.16 | 90 | 16 | [1] |

| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | C₁₃H₁₂BrNO₃S | Monoclinic | P2₁ | 11.9124 | 4.9670 | 11.9124 | 90 | 104.71 | 90 | 2 | [2] |

| N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide | C₂₀H₁₇BrN₂O₂S | Monoclinic | P2₁/c | 8.4480 | 19.7198 | 12.9679 | 90 | 120.046 | 90 | 4 | [3] |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | C₁₅H₁₄BrNO₃S | Orthorhombic | Pca2₁ | 16.213 | 7.472 | 12.564 | 90 | 90 | 90 | 4 | [4] |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | C₁₄H₁₁BrN₂OS | Monoclinic | P2₁/n | 13.822 | 5.927 | 16.6 | 90 | 93.0 | 90 | 4 | [5] |

| N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | C₁₅H₁₀BrCl₂NO₂ | Triclinic | P-1 | 7.5922 | 10.0972 | 10.7565 | 69.991 | 76.768 | 70.646 | 2 | [6] |

Experimental Protocols

The determination of the crystal structures of 4-bromobenzenesulfonyl chloride derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. Below are detailed methodologies for these key experiments.

General Synthesis of 4-Bromobenzenesulfonamide Derivatives

A common method for the synthesis of 4-bromobenzenesulfonamide derivatives involves the reaction of 4-bromobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Example Protocol for the Synthesis of N-(Aryl)-4-bromobenzenesulfonamides:

-

Dissolution: Dissolve the desired aniline derivative (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Reaction: To this solution, add 4-bromobenzenesulfonyl chloride (1 to 1.2 equivalents) portion-wise at room temperature with constant stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then dissolved in a dilute aqueous solution of sodium bicarbonate. The solution is filtered to remove any insoluble impurities.

-

Precipitation: The filtrate is then acidified with dilute hydrochloric acid to precipitate the pure sulfonamide derivative.

-

Final Product: The purified product is collected by filtration, washed with water until the washings are neutral, and then dried under vacuum.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Example Protocol for Crystallization by Slow Evaporation:

-

Solvent Selection: Dissolve the purified 4-bromobenzenesulfonyl chloride derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, toluene, or dichloromethane/n-hexane) to form a saturated or near-saturated solution.

-

Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.

-

Isolation: Once crystals of suitable size and quality have formed, they are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized procedure for X-ray data collection and structure determination.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation source. Data are typically collected over a range of omega (ω) and phi (φ) scans.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also typically applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the crystal structure of a 4-bromobenzenesulfonyl chloride derivative.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of several 4-bromobenzenesulfonyl chloride derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols provide practical guidance for researchers in the field. The visualized workflow illustrates the key stages involved in determining these intricate molecular structures. A thorough understanding of the solid-state structures of these compounds is fundamental for the continued development of novel therapeutic agents and advanced materials.

References

- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Theoretical Investigation of N’-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility of 4-Bromobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamides and other pharmacologically active compounds. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on compiling qualitative solubility information from various sources and presenting detailed experimental protocols that demonstrate its use and behavior in different organic solvent systems.

Core Concepts: Solubility and Reactivity

4-Bromobenzenesulfonyl chloride is a white to off-white crystalline solid.[1][2] Its reactivity is dominated by the electrophilic sulfonyl chloride group, which is susceptible to nucleophilic attack. This reactivity also dictates its solubility, as it can decompose in certain protic solvents like hot water and hot alcohol. The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[3]

Qualitative Solubility Profile

| Solvent Class | Soluble In | Insoluble In | Decomposes In |

| Chlorinated Solvents | Chloroform[1][5], Dichloromethane[2] | ||

| Ethers | Tetrahydrofuran[4], 1,4-Dioxane[4], Petroleum Ether[4] | ||

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO)[1][5] | ||

| Protic Solvents | Water[2][4] | Hot Water, Hot Alcohol |

Experimental Protocols in Practice

The following experimental protocols, derived from established synthetic procedures, provide practical insights into the use of 4-bromobenzenesulfonyl chloride in various solvent systems, implicitly demonstrating its solubility under reaction conditions.

Experimental Protocol 1: Synthesis of N-(4-bromobenzenesulfonyl)benzamide

This protocol details the N-acylation of benzamide with 4-bromobenzenesulfonyl chloride, a common reaction in the synthesis of N-acylsulfonamides.[6]

Materials:

-

Benzamide

-

4-Bromobenzenesulfonyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from ethanol to afford pure N-(4-bromobenzenesulfonyl)benzamide as a solid.[6]

Experimental Protocol 2: Synthesis of Neopentyl 4-bromobenzenesulfonate

This protocol describes the synthesis of a sulfonate ester, highlighting the use of 4-bromobenzenesulfonyl chloride with an alcohol.[7][8]

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.05 N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round bottom flask, add 4-bromobenzenesulfonyl chloride (8.61 mmol) and pyridine (30 mL).

-

Addition of Alcohol: With stirring at ambient temperature, add neopentyl alcohol (12.91 mmol).

-

Reaction: Stir the reaction mixture overnight at ambient temperature.

-

Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extraction: Extract the mixture with ethyl acetate.

-

Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[7]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of N-(4-bromobenzenesulfonyl)benzamide and a general workflow for the determination of sulfonyl chlorides.

References

- 1. usbio.net [usbio.net]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Bromobenzenesulfonyl chloride | 98-58-8 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Thermochemical Profile of 4-Bromobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Bromobenzenesulfonyl chloride (CAS No. 98-58-8). Due to a lack of direct experimental values in publicly accessible literature for properties such as enthalpy of formation, entropy, and heat capacity, this document compiles essential physical properties and offers insights into its chemical reactivity and synthesis. Furthermore, detailed, generalized experimental protocols for key thermochemical measurement techniques—Combustion Calorimetry, Differential Scanning Calorimetry (DSC), and the Knudsen Effusion Method—are presented as a practical resource for researchers seeking to determine these properties. This guide also includes visualizations of the primary synthesis pathway and common reactions of 4-Bromobenzenesulfonyl chloride to aid in understanding its chemical behavior.

Introduction

4-Bromobenzenesulfonyl chloride, a white to light yellow crystalline solid, is a pivotal reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions, making it an excellent precursor for the synthesis of sulfonamides and other sulfonyl derivatives.[1] Despite its widespread use, a comprehensive, publicly available dataset of its fundamental thermochemical properties is notably absent. Understanding these properties is crucial for process safety, reaction optimization, and computational modeling in drug development and materials science. This guide aims to bridge this gap by consolidating known physical data and providing detailed, adaptable experimental methodologies for their determination.

Physicochemical and Thermochemical Data

Table 1: Physical and Chemical Properties of 4-Bromobenzenesulfonyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO₂S | [1][2][3] |

| Molecular Weight | 255.51 g/mol | [2][4] |

| CAS Number | 98-58-8 | [2][3] |

| Melting Point | 73-77 °C (lit.) | [2][5] |

| Boiling Point | 153 °C at 15 mmHg (lit.) | [2][5] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water. | [1] |

For comparative purposes, the sulfur-chlorine bond dissociation enthalpy in the related compound, benzenesulfonyl chloride, has been measured by photoacoustic calorimetry to be approximately 295 kJ mol⁻¹.[6] This value provides an estimation of the energy required to homolytically cleave the S-Cl bond in similar aromatic sulfonyl chlorides.

Experimental Protocols for Thermochemical Analysis

To empower researchers to obtain the specific thermochemical data for 4-Bromobenzenesulfonyl chloride, this section details generalized experimental protocols for three key analytical techniques. These protocols are based on established methodologies for similar organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Combustion calorimetry is a standard method to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.[7] For halogenated compounds like 4-Bromobenzenesulfonyl chloride, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.[8]

Objective: To determine the standard enthalpy of combustion (ΔHc°) of 4-Bromobenzenesulfonyl chloride.

Materials:

-

Parr-type bomb calorimeter

-

High-precision thermometer (±0.001 °C)

-

Pellet press

-

Ignition unit

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or quartz)

-

4-Bromobenzenesulfonyl chloride (high purity)

-

Benzoic acid (as a standard for calibration)

-

Distilled water

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Sodium carbonate or arsenious oxide solution (to absorb and quantify halogen and sulfur products)

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Place the crucible in the bomb, attach the fuse wire, and add a known volume of distilled water (typically 1 mL).

-

Seal the bomb and pressurize with oxygen to approximately 30 atm.

-

Immerse the bomb in the calorimeter bucket containing a known mass of water.

-

Allow the system to equilibrate and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature at regular intervals until a constant final temperature is reached.

-

Determine the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

Prepare a pellet of approximately 0.8-1.0 g of 4-Bromobenzenesulfonyl chloride.

-

Place the pellet in the crucible. To aid combustion, a known mass of a combustion aid (like mineral oil) can be used.

-

Add a known volume of a suitable absorbing solution (e.g., sodium carbonate) to the bomb to capture the acidic combustion products (HCl, H₂SO₄, HBr).

-

Repeat the pressurization, immersion, and combustion procedure as performed for the benzoic acid standard.

-

-

Product Analysis:

-

After combustion, vent the bomb and collect the liquid contents.

-

Analyze the solution for the amounts of hydrochloric acid, sulfuric acid, and hydrobromic acid formed, typically by titration.

-

-

Calculations:

-

Correct the observed temperature rise for heat exchange with the surroundings.

-

Calculate the total heat released using the calorimeter's heat capacity.

-

Subtract the heat contributions from the ignition wire and any combustion aid.

-

Apply corrections for the formation of acids (Washburn corrections).

-

Calculate the standard enthalpy of combustion (ΔHc°) per mole of the sample.

-

Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is valuable for determining melting point, purity, and heat of fusion.

Objective: To determine the melting point and enthalpy of fusion (ΔHfus) of 4-Bromobenzenesulfonyl chloride.

Materials:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans and lids

-

Crimper for sealing pans

-

High-purity indium (for temperature and enthalpy calibration)

-

4-Bromobenzenesulfonyl chloride sample (3-5 mg)

-

Nitrogen or argon gas supply for purging

Procedure:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. Heat the indium sample at a controlled rate (e.g., 10 °C/min) and compare the observed melting point and enthalpy of fusion to the known values.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 4-Bromobenzenesulfonyl chloride into an aluminum DSC pan.

-

Seal the pan using a crimper. For volatile samples or to prevent decomposition, hermetically sealed pans are recommended.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.

-

The temperature program should span a range that includes the expected melting point (e.g., from 30 °C to a temperature above its melting point, such as 100 °C).[10]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Vapor Pressure and Enthalpy of Sublimation by the Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of solids with very low vapor pressures.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔHsub) can be calculated using the Clausius-Clapeyron equation.

Objective: To determine the vapor pressure and enthalpy of sublimation of 4-Bromobenzenesulfonyl chloride.

Materials:

-

Knudsen effusion cell with a small orifice of known area

-

High-vacuum system

-

Thermogravimetric analyzer (TGA) or a microbalance capable of operating under high vacuum

-

Temperature-controlled furnace

-

4-Bromobenzenesulfonyl chloride sample

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed amount of 4-Bromobenzenesulfonyl chloride into the Knudsen cell. To remove volatile impurities, a preliminary sublimation of about 5% of the sample mass can be performed.[11]

-

-

Experimental Setup:

-

Place the Knudsen cell within the high-vacuum chamber, coupled to the microbalance or TGA.

-

Evacuate the system to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr).

-

-

Isothermal Measurement:

-

Heat the cell to a desired constant temperature and allow it to stabilize.

-

Continuously monitor the mass loss of the sample over time. The rate of mass loss should be linear.

-

-

Temperature-Dependent Measurements:

-

Repeat the isothermal measurements at several different temperatures within a range where a measurable mass loss occurs without thermal decomposition.

-

-

Calculations:

-

The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

-

The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔHsub/R

-

Synthesis and Reactivity

4-Bromobenzenesulfonyl chloride is a key intermediate in many chemical syntheses. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group.

Synthesis Pathway

The most common laboratory and industrial synthesis of 4-Bromobenzenesulfonyl chloride involves the chlorosulfonation of bromobenzene or the chlorination of 4-bromobenzenesulfonic acid.[13] A typical route is the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[13]

Caption: Synthesis of 4-Bromobenzenesulfonyl chloride.

Common Reactions

The primary application of 4-Bromobenzenesulfonyl chloride is as a sulfonylating agent.[13] It readily reacts with nucleophiles, such as amines, to form stable sulfonamides.[13] This reaction is fundamental in the synthesis of many pharmaceutical compounds.

Caption: Formation of sulfonamides from 4-Bromobenzenesulfonyl chloride.

Conclusion

While direct experimental thermochemical data for 4-Bromobenzenesulfonyl chloride remain elusive in the public domain, this technical guide provides a consolidated resource of its known physical properties and outlines detailed experimental protocols for the determination of its enthalpy of combustion, thermal stability, and vapor pressure. The provided synthesis and reaction pathway diagrams offer a clear visual representation of its chemical utility. It is hoped that this guide will serve as a valuable tool for researchers and professionals in drug development and chemical synthesis, encouraging and facilitating the experimental determination of the fundamental thermochemical properties of this important compound.

References

- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 4-bromobenzenesulfonyl chloride [stenutz.eu]

- 4. fishersci.com [fishersci.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. biopchem.education [biopchem.education]

- 8. scribd.com [scribd.com]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method | Semantic Scholar [semanticscholar.org]

- 13. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

Computational Insights into 4-Bromobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction